tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1636884-12-2
VCID: VC16538355
InChI: InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3
SMILES:
Molecular Formula: C14H19Cl2N3O2
Molecular Weight: 332.2 g/mol

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

CAS No.: 1636884-12-2

Cat. No.: VC16538355

Molecular Formula: C14H19Cl2N3O2

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate - 1636884-12-2

Specification

CAS No. 1636884-12-2
Molecular Formula C14H19Cl2N3O2
Molecular Weight 332.2 g/mol
IUPAC Name tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3
Standard InChI Key ASMZMGLKODDNNR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate . Its molecular formula, C₁₄H₁₉Cl₂N₃O₂, corresponds to a molecular weight of 348.23 g/mol . The Boc group at the piperidine nitrogen enhances stability during synthetic transformations, while the 2,6-dichloropyrimidine subunit contributes to electronic diversity, enabling participation in cross-coupling reactions .

Structural Characterization

The compound’s 2D structure features a piperidine ring with the Boc group at position 1 and the dichloropyrimidine substituent at position 3 . X-ray crystallography or NMR spectroscopy typically confirms the regioselectivity of substitutions, though specific crystallographic data for this compound remain unpublished . Computational models predict a chair conformation for the piperidine ring, minimizing steric clashes between the Boc and pyrimidine groups .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1636884-12-2
Molecular Weight348.23 g/mol
Molecular FormulaC₁₄H₁₉Cl₂N₃O₂
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DCM

Synthetic Pathways and Optimization

Reaction Conditions and Yield Optimization

Key parameters include temperature control (60–80°C), anhydrous solvents, and catalytic bases to minimize dehydrohalogenation . For example, a related synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate achieved 95% yield using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a radical scavenger and oxygen as an oxidizer in dichloroethane . Similar conditions could apply to the target compound, with adjustments for steric hindrance from the dichloropyrimidine group.

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

The compound’s dichloropyrimidine motif is a hallmark of Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase (CDK) inhibitors . For instance, patent WO2012170976A2 discloses pyrimidine derivatives with BTK inhibitory activity, where analogous piperidine-pyrimidine hybrids exhibit IC₅₀ values below 100 nM . The Boc group facilitates selective deprotection during late-stage functionalization, enabling attachment of acrylamide warheads for covalent kinase targeting .

Case Study: CDK12/13 Inhibition

In covalent CDK12/13 inhibitors like THZ531, a piperidine-acrylamide scaffold analogous to tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate enables irreversible binding to cysteine residues (e.g., Cys-1039 in CDK12) . Mass spectrometry confirms covalent adduct formation, with Jurkat cell assays demonstrating potent antiproliferative effects (IC₅₀ = 50 nM) . This highlights the compound’s potential as a precursor to therapeutics targeting transcriptionally addicted cancers.

Biological Activity and Mechanistic Insights

Toxicity and Pharmacokinetics

Chlorinated pyrimidines generally exhibit moderate hepatotoxicity and require metabolic stabilization via prodrug strategies . The Boc group may mitigate off-target effects by delaying premature amine exposure, though in vivo studies are needed to validate this hypothesis.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: ¹H NMR spectra typically show resonances for the Boc tert-butyl group (δ 1.4 ppm), piperidine protons (δ 3.0–3.5 ppm), and pyrimidine aromatic protons (δ 8.2–8.5 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 349.1, with isotopic clusters confirming the presence of two chlorine atoms .

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